

# An In-depth Technical Guide on (+)-Benzylphenethylamine: Synthesis, Properties, and Pharmacological Context

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Compound of Interest		
Compound Name:	(+)-Benzylphenethylamine	
Cat. No.:	B1269999	Get Quote

Disclaimer: A comprehensive literature search did not yield any publicly available, experimentally determined crystal structure for **(+)-Benzylphenethylamine**. Therefore, this guide provides a detailed overview of its synthesis, physicochemical properties, and the pharmacological context of the broader class of N-benzylphenethylamines, in lieu of crystallographic data.

### Introduction

**(+)-Benzylphenethylamine**, also known as (R)-(+)-N-Benzyl-1-phenylethylamine, is a chiral amine belonging to the phenethylamine class. While specific structural data from X-ray crystallography is not available in the public domain, the compound is of interest to researchers in medicinal chemistry and drug development due to its relationship with other psychoactive N-benzylphenethylamines. This guide summarizes the known information regarding its synthesis, properties, and the well-characterized signaling pathway of its analogues.

## **Data Presentation: Physicochemical Properties**

The following table summarizes the computed and known physicochemical properties of **(+)**-**Benzylphenethylamine**.



Property	Value	Source
Molecular Formula	C15H17N	PubChem[1]
Molecular Weight	211.30 g/mol	PubChem[1]
IUPAC Name	(1R)-N-benzyl-1- phenylethanamine	PubChem[1]
CAS Number	38235-77-7	PubChem[1]
Canonical SMILES	CC(C1=CC=CC=C1)NCC2=C C=CC=C2	PubChem[1]
InChI Key	ZYZHMSJNPCYUTB- CYBMUJFWSA-N	PubChem[1]

## **Experimental Protocols**

The most common and versatile method for the synthesis of N-benzylphenethylamines is reductive amination.[2] This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.

Protocol: Synthesis of (+)-Benzylphenethylamine via Reductive Amination

This protocol is a general procedure adapted from literature for the synthesis of N-benzylphenethylamines.[2]

#### Materials:

- (+)-1-Phenylethylamine (1.0 mmol)
- Benzaldehyde (1.1 mmol)
- Anhydrous Ethanol or Methanol (10 mL)
- Sodium borohydride (NaBH₄) (2.0 mmol) or Sodium cyanoborohydride (NaBH₃CN)[3]
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)



- Water (H<sub>2</sub>O)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

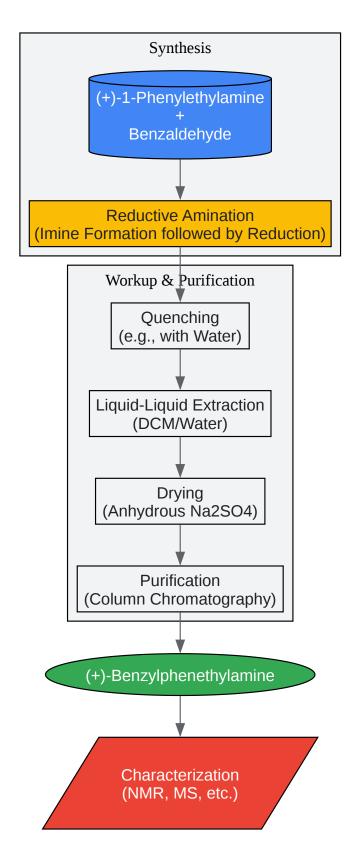
#### Procedure:

- To a solution of (+)-1-phenylethylamine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture in an ice bath.
- Slowly add sodium borohydride (2.0 mmol) in small portions. Caution: Hydrogen gas evolution may occur.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-24 hours.
- · Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the ethanol.
- Partition the resulting residue between dichloromethane and water.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to yield the crude (+)-Benzylphenethylamine.
- The crude product can be further purified by silica gel column chromatography.

## **Mandatory Visualization**



### **Experimental Workflow**



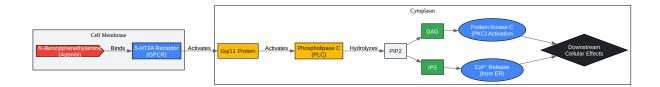
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Caption: General workflow for the synthesis and purification of (+)-Benzylphenethylamine.

Pharmacological Context: 5-HT2a Receptor Signaling

N-benzylphenethylamines are known to be potent agonists of the serotonin 5-HT<sub>2a</sub> receptor, a G-protein coupled receptor (GPCR).[2][4] The psychedelic effects of this class of compounds are primarily mediated through the activation of this receptor and its downstream signaling cascade.[1][5]



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